molecular formula C8H7BrN4O B3033884 2-azido-N-(3-bromophenyl)acetamide CAS No. 1247472-81-6

2-azido-N-(3-bromophenyl)acetamide

Cat. No. B3033884
CAS RN: 1247472-81-6
M. Wt: 255.07
InChI Key: AZMYQFGOTZJHDR-UHFFFAOYSA-N
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Description

The compound 2-azido-N-(3-bromophenyl)acetamide is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds which can help infer some aspects of the compound . For instance, the compound mentioned in paper is a heterocyclic amide derivative synthesized through an N-acylation reaction, which could be a similar process to that used for synthesizing 2-azido-N-(3-bromophenyl)acetamide. Paper discusses the reactivity of a bromine atom in a related compound, which may suggest that the bromine in 2-azido-N-(3-bromophenyl)acetamide could also exhibit reactivity towards nucleophilic substitution reactions. Paper describes the crystal structure of a related acetamide, which could provide insights into the potential molecular structure of 2-azido-N-(3-bromophenyl)acetamide.

Synthesis Analysis

The synthesis of 2-azido-N-(3-bromophenyl)acetamide is not explicitly detailed in the papers. However, based on the synthesis of similar compounds, it is likely that the azido group could be introduced into the molecule using azide salts in a substitution reaction, similar to the nucleophilic substitution reactions described in paper . The presence of the bromine atom suggests that it could be a key reactive site for such transformations.

Molecular Structure Analysis

While the exact molecular structure of 2-azido-N-(3-bromophenyl)acetamide is not provided, the structures of related compounds in papers and indicate that the compound likely has a planar geometry around the amide moiety, with potential for intramolecular hydrogen bonding. The presence of the azido and bromophenyl groups would contribute to the overall molecular geometry and electronic distribution.

Chemical Reactions Analysis

The chemical reactivity of 2-azido-N-(3-bromophenyl)acetamide can be inferred from the reactivity of the bromine atom discussed in paper . The azido group is also known to be a good leaving group and can participate in click chemistry reactions, suggesting that 2-azido-N-(3-bromophenyl)acetamide could be used in a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azido-N-(3-bromophenyl)acetamide are not directly reported, but based on the properties of similar compounds in papers and , it can be hypothesized that the compound may exhibit moderate solubility in organic solvents, and its melting point could be influenced by the presence of the azido and bromophenyl groups. The compound's reactivity, particularly the azido group, could also affect its stability and handling requirements.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

2-Phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)e to acetamides, including bromophenyl azo derivatives, have been evaluated for their analgesic and anti-inflammatory activities. The bromophenyl azo derivative exhibited significant activity, comparable to standard drugs such as pentazocine and aspirin (Gopa, Porchezhian, & Sarma, 2001).

Copper-Catalyzed Direct Amination

A copper-catalyzed direct amination method for ortho-functionalized haloarenes, including N-(2-bromophenyl)acetamide derivatives, was developed using sodium azide. This method efficiently synthesizes ortho-functionalized aromatic amines, useful in various chemical syntheses (Zhao, Fu, & Qiao, 2010).

Enzyme Inhibition for Drug Synthesis

Acetamido azasugars synthesized from compounds including N-(4-phenyl-2-azido-3-butenyl)acetamide have been tested as inhibitors of β-N-acetylglucosaminase. These compounds are potential precursors for the synthesis of N-acetylglucosaminyltransferase inhibitors, relevant in medicinal chemistry (Takaoka, Kajimoto, & Wong, 1993).

Green Synthesis of Intermediates for Dyes

A novel Pd/C catalyst was developed for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production. This method offers a more environmentally friendly approach compared to traditional methods (Qun-feng, 2008).

Antimicrobial and Hemolytic Activity

A series of acetamide derivatives, including 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, were synthesized and evaluated for antimicrobial and hemolytic activity. Some derivatives displayed significant activity against various microbial species, indicating potential for development as antimicrobial agents (Gul et al., 2017).

Quantum Chemical Computations for Anti-HIV Drugs

Density functional theory (DFT) computations were conducted on a series of acetamide derivatives, assessing their potential as anti-HIV drugs. The study revealed that derivatives with bromophenyl and nitrophenyl substitutions are the most potent, providing insights for drug design (Oftadeh, Mahani, & Hamadanian, 2013).

Future Directions

The future directions of research involving 2-azido-N-(3-bromophenyl)acetamide could include its use in proteomics research , as well as the synthesis of biologically important heterocyclic compounds .

properties

IUPAC Name

2-azido-N-(3-bromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-6-2-1-3-7(4-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMYQFGOTZJHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-(3-bromophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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